4-(Benzyloxy)cyclohexyl methanesulfonate
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Overview
Description
4-(Benzyloxy)cyclohexyl methanesulfonate is an organic compound that features a cyclohexane ring substituted with a benzyloxy group and a methanesulfonate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Benzyloxy)cyclohexyl methanesulfonate typically involves the reaction of 4-(benzyloxy)cyclohexanol with methanesulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the methanesulfonyl chloride. The general reaction scheme is as follows:
4-(Benzyloxy)cyclohexanol+Methanesulfonyl chloride→4-(Benzyloxy)cyclohexyl methanesulfonate+HCl
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up and optimized for higher yields and purity. This often involves the use of continuous flow reactors and automated systems to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions
4-(Benzyloxy)cyclohexyl methanesulfonate can undergo various chemical reactions, including:
Nucleophilic Substitution: The methanesulfonate group is a good leaving group, making the compound suitable for nucleophilic substitution reactions.
Reduction: The benzyloxy group can be reduced to a benzyl group under hydrogenation conditions.
Oxidation: The cyclohexane ring can be oxidized to introduce additional functional groups.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and various amines. Reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Reduction: Catalysts such as palladium on carbon (Pd/C) are used in hydrogenation reactions.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.
Major Products
Nucleophilic Substitution: Products include azides, nitriles, and amines.
Reduction: The major product is 4-(benzyloxy)cyclohexane.
Oxidation: Products include cyclohexanone derivatives.
Scientific Research Applications
4-(Benzyloxy)cyclohexyl methanesulfonate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Employed in the study of enzyme mechanisms and as a probe for biological systems.
Medicine: Investigated for potential therapeutic applications due to its ability to modify biological molecules.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(Benzyloxy)cyclohexyl methanesulfonate involves the cleavage of the methanesulfonate ester bond, which can generate reactive intermediates. These intermediates can interact with nucleophiles in biological systems, leading to modifications of biomolecules. The benzyloxy group can also participate in various interactions, contributing to the compound’s overall reactivity.
Comparison with Similar Compounds
Similar Compounds
4-(Benzyloxy)cyclohexanol: The precursor to 4-(Benzyloxy)cyclohexyl methanesulfonate.
Cyclohexyl methanesulfonate: Lacks the benzyloxy group, making it less versatile in certain reactions.
Benzyloxycyclohexane: Similar structure but lacks the methanesulfonate ester, affecting its reactivity.
Uniqueness
This compound is unique due to the presence of both the benzyloxy group and the methanesulfonate ester. This combination allows for a wide range of chemical transformations and applications, making it a valuable compound in synthetic organic chemistry.
Properties
IUPAC Name |
(4-phenylmethoxycyclohexyl) methanesulfonate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20O4S/c1-19(15,16)18-14-9-7-13(8-10-14)17-11-12-5-3-2-4-6-12/h2-6,13-14H,7-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FEYNNLRXJHLENL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)OC1CCC(CC1)OCC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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